4-(3,12,14-Trihydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[A]phenanthren-17-YL)-5H-furan-2-one
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Overview
Description
Syriogenin is a cardiac aglycone with the chemical structure 3β,12β,14-trihydroxy-5α,14β-card-20(22)-enolide . It is a naturally occurring compound found in certain plants, particularly in the Calotropis procera plant . Syriogenin has been studied for its potential biological activities, including its role as an inhibitor of alpha glucosidase, which is a target for diabetes mellitus treatment .
Preparation Methods
The preparation of syriogenin typically involves extraction from natural sources such as the Calotropis procera plant . The extraction process includes several steps:
Plant Collection and Drying: The plant material is collected and dried to remove moisture.
Extraction: The dried plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques to isolate syriogenin.
Chemical Reactions Analysis
Syriogenin undergoes various chemical reactions, including:
Oxidation: Syriogenin can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions of syriogenin can be carried out using reducing agents like sodium borohydride.
Substitution: Syriogenin can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Syriogenin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of syriogenin involves its interaction with molecular targets such as alpha glucosidase . By inhibiting this enzyme, syriogenin can help regulate blood glucose levels, making it a potential therapeutic agent for diabetes mellitus. The specific pathways and molecular targets involved in its action are still under investigation.
Comparison with Similar Compounds
Syriogenin is similar to other cardiac glycosides such as digoxigenin and peruvoside . it is unique in its specific structure and biological activities. Unlike digoxigenin, which is primarily used in the treatment of heart conditions, syriogenin has shown potential as an alpha glucosidase inhibitor, making it a promising candidate for diabetes treatment .
Similar Compounds
- Digoxigenin
- Peruvoside
- Taraxasterol
- Isorhamnetin-3-O-robinobioside
- Calotoxin
These compounds share structural similarities with syriogenin but differ in their specific biological activities and applications.
Properties
CAS No. |
6875-15-6 |
---|---|
Molecular Formula |
C23H34O5 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-[(3S,5S,8R,9S,10S,12R,13S,14R,17R)-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14-19,24-25,27H,3-8,10-12H2,1-2H3/t14-,15-,16+,17+,18-,19+,21-,22-,23+/m0/s1 |
InChI Key |
SHIBSTMRCDJXLN-VXSBHOQESA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
Origin of Product |
United States |
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